molecular formula C40H41F6N3O5S B000236 Lomitapide mesylate CAS No. 202914-84-9

Lomitapide mesylate

Cat. No. B000236
M. Wt: 789.8 g/mol
InChI Key: QKVKOFVWUHNEBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of lomitapide involves key intermediates such as 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid, which is crucial for its production. The crystal structure of this intermediate highlights its importance in the overall synthesis pathway of lomitapide mesylate, demonstrating the compound's complex chemistry and the meticulous steps required for its synthesis (Zhang et al., 2014).

Scientific Research Applications

1. Applications in Homozygous Familial Hypercholesterolemia

Lomitapide mesylate is extensively researched for its applications in homozygous familial hypercholesterolemia (HoFH). Studies highlight its role as an adjunctive therapy in reducing serum lipid levels in HoFH patients. The Lomitapide Observational Worldwide Evaluation Registry (LOWER) was established to evaluate its long-term safety and effectiveness in clinical practice, focusing on hepatic abnormalities, gastrointestinal events, and major adverse cardiovascular events (Blom et al., 2016). Similarly, a multinational phase III trial demonstrated significant reductions in low-density lipoprotein cholesterol (LDL-C) levels in adults with HoFH (Perry, 2013).

2. Treatment of Hypertriglyceridemia

Lomitapide has potential applications in the management of severe hypertriglyceridemia. It's shown to be effective in lowering triglyceride levels, which may benefit patients with genetic hypertriglyceridemia and recurrent acute pancreatitis who are refractory to traditional treatment (Brahm & Hegele, 2016).

3. Efficacy in Diverse Patient Populations

Research extends to various populations, such as a study assessing the long-term lipid-lowering capacity of lomitapide in Japanese patients with HoFH, revealing significant reductions in plasma LDL-C levels (Nohara et al., 2019). Another study evaluated the medium-term effectiveness and safety of lomitapide in European HoFH patients, observing a significant decrease in LDL-C levels (D’Erasmo et al., 2021).

4. Pharmacokinetics and Pharmacodynamics

Investigations also focus on the pharmacokinetics and pharmacodynamics of lomitapide. A study compared these aspects between Japanese and Caucasian subjects, showing similar profiles in both populations, suggesting no differences in lomitapide activity or metabolism (Taubel et al., 2016).

5. Chemical Structure Analysis

Further, the crystal structure of a key intermediate in the synthesis of lomitapide mesylate has been analyzed, providing insights into its molecular framework (Zhang et al., 2014).

Safety And Hazards

Lomitapide may cause serious damage to the liver . It can cause elevations in transaminases . In a Phase III study, lomitapide led to elevated aminotransferase levels and fat accumulation in the liver .

properties

IUPAC Name

methanesulfonic acid;N-(2,2,2-trifluoroethyl)-9-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]piperidin-1-yl]butyl]fluorene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H37F6N3O2.CH4O3S/c40-38(41,42)25-46-36(50)37(33-13-5-3-10-30(33)31-11-4-6-14-34(31)37)21-7-8-22-48-23-19-28(20-24-48)47-35(49)32-12-2-1-9-29(32)26-15-17-27(18-16-26)39(43,44)45;1-5(2,3)4/h1-6,9-18,28H,7-8,19-25H2,(H,46,50)(H,47,49);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVKOFVWUHNEBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H41F6N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174170
Record name Lomitapide mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

789.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lomitapide mesylate

CAS RN

202914-84-9
Record name Lomitapide mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202914-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lomitapide mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202914849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lomitapide mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,2,2-Trifluoroethyl)-9-[4-[4-[[[4'-(trifluoromethyl)[1,1'-biphenyl]2-yl]carbonyl]amino]-1-piperidinyl]butyl]9H-fluoren-9-carboxamde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOMITAPIDE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4S83CP54E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lomitapide mesylate
Reactant of Route 2
Lomitapide mesylate
Reactant of Route 3
Reactant of Route 3
Lomitapide mesylate
Reactant of Route 4
Reactant of Route 4
Lomitapide mesylate
Reactant of Route 5
Reactant of Route 5
Lomitapide mesylate
Reactant of Route 6
Reactant of Route 6
Lomitapide mesylate

Citations

For This Compound
77
Citations
LM Capsules - 2012 - researchgate.net
This briefing document contains background information prepared by the Food and Drug Administration (FDA) for the panel members of the advisory committee. The FDA background …
Number of citations: 0 www.researchgate.net
WA PHAR - coordinatedcarehealth.com
Background: Lomitapide is a microsomal triglyceride transfer protein inhibitor indicated as an adjunct to a low-fat diet and other lipid lowering treatments, including LDL apheresis where …
Number of citations: 0 www.coordinatedcarehealth.com
JI Won, J Zhang, KM Tecson… - Reviews in …, 2017 - researchgate.net
… Our patient could be considered a hyperresponder to lomitapide mesylate possibly due to concomitant use of ezetimibe and impairment in both cholesterol and fat absorption in the …
Number of citations: 12 www.researchgate.net
DA Hussar, A Ahmad - Journal of the American Pharmacists Association, 2013 - japha.org
… Lomitapide mesylate is supplied in capsules containing the equivalent of 5, 10, and 20 mg lomitapide free base. The capsules should be swallowed whole and should not be opened, …
Number of citations: 3 www.japha.org
A Giammanco, AB Cefalù, D Noto… - Current Medicinal …, 2020 - ingentaconnect.com
Background: Lomitapide (Juxtapid® in US and Lojuxta® in Europe) is the first developed inhibitor of the Microsomal Triglyceride Transfer Protein (MTP) approved as a novel drug for the …
Number of citations: 9 www.ingentaconnect.com
E Khoury, D Brisson, N Roy, G Tremblay… - Expert opinion on drug …, 2019 - Taylor & Francis
Introduction: Homozygous familial hypercholesterolemia (HoFH) is a rare and life-threatening lipid disorder characterized by extremely elevated low-density lipoprotein-cholesterol (LDL…
Number of citations: 21 www.tandfonline.com
AC Goldberg - Journal of clinical lipidology, 2013 - Elsevier
Microsomal triglyceride transfer protein, which is localized in the endoplasmic reticulum of enterocytes and hepatocytes, is necessary for the formation of chylomicron and very low-…
Number of citations: 30 www.sciencedirect.com
Y Zheng, Y Hu, Z Han, F Yan, S Zhang… - CNS Neuroscience …, 2022 - Wiley Online Library
… Lomitapide mesylate is an inhibitor of microsomal triglyceride transfer protein (MTP) used … Our previous computer model screening indicated lomitapide mesylate as an inhibitor of …
Number of citations: 3 onlinelibrary.wiley.com
XY Zhang, BN Liu, PB Wang, DK Liu - … Crystallographica Section E …, 2014 - scripts.iucr.org
… The title compound, C 18 H 17 BrO 2 , is a key intermediate in the synthesis of lomitapide mesylate, a microsomal triglyceride transfer protein inhibitor. Its asymmetric unit contains two …
Number of citations: 1 scripts.iucr.org
H Peng, C Ding, L Jiang, W Tang, Y Liu, L Zhao… - Science China Life …, 2022 - Springer
… Our results demonstrated that lomitapide mesylate could inhibit SARSCoV-2 infection in vivo. It is possible that, as for many other viruses, the SARS-CoV-2 cell life is also regulated by …
Number of citations: 16 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.